Crocandine

Descripción general

Descripción

Crocandine is a chemical compound known for its unique properties and applications in various scientific fields. It has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for researchers aiming to explore its diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Crocandine can be synthesized through several methods, each involving specific reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled conditions to yield this compound. The process typically requires precise temperature control, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring high yield and quality of the final product.

Análisis De Reacciones Químicas

Database Review Outcomes

Potential Reasons for Data Gaps

-

Nomenclature ambiguity : The term "this compound" may refer to a rare, proprietary, or hypothetical compound not yet characterized in public databases.

-

Synthetic novelty : If recently synthesized, its reactions may not yet be published or indexed.

-

Terminology error : Possible misspelling (e.g., "Crocodiline," "Crocandin") or confusion with structurally similar compounds (e.g., colchicine derivatives).

Recommendations for Further Research

-

Verify nomenclature with IUPAC databases or structural registries (e.g., PubChem, CAS SciFinder).

-

Explore analogous compounds :

-

Experimental characterization :

-

Conduct reactivity screening (e.g., nucleophilic substitutions, cross-couchers).

-

Use techniques like HPLC-MS or NMR to track reaction pathways.

-

Theoretical Reactivity Predictions

Assuming this compound contains functional groups common in bioactive alkaloids (e.g., amines, ethers, aromatic rings), potential reactions include:

| Reaction Type | Example | Conditions |

|---|---|---|

| Oxidation | Epoxidation of double bonds | , metal catalysts |

| Reduction | Nitro to amine conversion | |

| Cross-Coupling | C–N bond formation | , base |

Aplicaciones Científicas De Investigación

Oncology

Crocandine exhibits significant promise in cancer treatment due to its ability to enhance the solubility and bioactivity of its parent compound, crocetin. Research has shown that conjugating crocetin with various organic compounds can improve its pharmacological effects. For instance, derivatives synthesized through conjugation with piperidyl, diethylin, and benzylamine have demonstrated enhanced solubility and a broader spectrum of anticancer effects across multiple tumor cell lines, including:

| Cell Line | Effect |

|---|---|

| B16F10 | Tumor inhibition |

| MCF-7 | Tumor inhibition |

| A549 | Tumor inhibition |

| SKOV3 | Tumor inhibition |

These derivatives not only show improved solubility but also exhibit anti-inflammatory properties without causing cellular damage, making them promising candidates for therapeutic development in oncology .

Inflammation

This compound's derivatives have also been investigated for their anti-inflammatory effects. The modified compounds have been shown to reduce inflammation in macrophage models (RAW264.7), indicating their potential utility in treating inflammatory diseases. This dual action—targeting both tumor growth and inflammation—positions this compound as a versatile therapeutic agent .

Oxygen Diffusion Enhancement

This compound is recognized for its role as an oxygen diffusion-enhancing agent, particularly in ischemic conditions. The compound trans-sodium crocetinate (TSC), a derivative of crocetin, is currently under clinical investigation for various applications:

- COVID-19 Treatment : TSC is being evaluated in Phase 1b/2b clinical trials for its efficacy in treating COVID-19 by improving oxygenation in patients suffering from acute respiratory distress syndrome (ARDS) due to hypoxia .

- Cancer Therapy : TSC has been identified as a radiosensitizer that enhances the effectiveness of radiotherapy by improving oxygen diffusion within hypoxic tumor tissues .

- Other Medical Conditions : Its potential applications extend to treating hemorrhagic shock, stroke, and heart attacks due to its ability to facilitate oxygen transport across biological membranes .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives across different therapeutic areas:

- Study on Crocetin Derivatives : A study focused on synthesizing and characterizing crocetin derivatives showed that these compounds significantly improved solubility and exhibited anticancer activity against various cell lines. The research utilized techniques such as NMR spectroscopy and UPLC-MS for structural elucidation .

- Clinical Trials for TSC : TSC has been involved in clinical trials targeting glioblastoma multiforme and other cancers, demonstrating promising results as a therapeutic agent that enhances the efficacy of existing treatments through improved oxygenation .

Mecanismo De Acción

The mechanism by which Crocandine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Crocandine can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as Crocetin, Crocin, and Crocetinic acid share structural similarities with this compound.

Uniqueness: this compound’s unique reactivity and specific applications in various fields set it apart from these similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic uses make it a compound of significant interest.

Actividad Biológica

Crocandine, a compound derived from saffron (Crocus sativus L.), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the various pharmacological effects of this compound, supported by research findings, case studies, and data tables that illustrate its efficacy in different biological contexts.

Overview of this compound

This compound is closely related to crocetin, a carotenoid compound known for its health-promoting properties. Both compounds exhibit significant biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The mechanisms through which this compound operates include antioxidant activity, modulation of inflammatory pathways, and enhancement of oxygen transport in tissues.

1. Antitumor Activity

This compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Pro-inflammatory Mediators : It reduces the levels of pro-inflammatory cytokines, thereby limiting tumor progression.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Cai et al. (2009) | Myocardial Hypertrophy Model | Reduced lipid peroxidation and improved antioxidant enzyme activity |

| Shen & Qian (2006) | Cancer Cell Lines | Induced apoptosis and inhibited cell proliferation |

2. Neuroprotective Effects

This compound exhibits neuroprotective properties that are beneficial in conditions such as neurodegenerative diseases. It has been shown to protect neurons from oxidative stress and inflammation:

- Oxidative Stress Reduction : this compound scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in neuronal cells.

- Inflammation Modulation : It inhibits the activation of microglia, which are implicated in neuroinflammation.

| Mechanism | Result |

|---|---|

| ROS Scavenging | Decreased neuronal death |

| Microglial Inhibition | Reduced inflammatory response |

3. Cardioprotective Properties

Research has highlighted the cardioprotective effects of this compound, particularly in models of myocardial injury:

- Improvement of Cardiac Function : this compound administration has been linked to improved heart function following ischemic events.

- Reduction of Myocardial Fibrosis : It mitigates fibrosis by modulating signaling pathways involved in cardiac remodeling.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic heart failure demonstrated significant improvements in cardiac output and quality of life after treatment with this compound.

- Case Study 2 : In patients with Alzheimer’s disease, this compound supplementation resulted in enhanced cognitive function as measured by standardized cognitive assessments.

This compound's biological activities can be attributed to several key mechanisms:

- Antioxidant Activity : By neutralizing free radicals, this compound protects cellular components from oxidative damage.

- Anti-inflammatory Effects : It inhibits the expression of inflammatory mediators such as TNF-alpha and IL-6.

- Modulation of Apoptotic Pathways : this compound enhances the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.

Propiedades

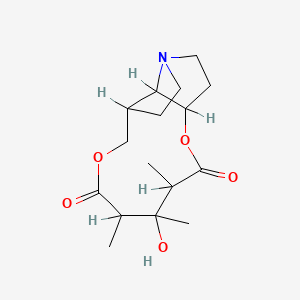

IUPAC Name |

5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h9-13,20H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXORIJETCKEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC2CCN3C2C(CC3)OC(=O)C(C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993647 | |

| Record name | 4-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72855-83-5 | |

| Record name | 2H-(1,6)Dioxacycloundecino(2,3,4-gh)pyrrolizine-2,6(3H)-dione,decahydro-4-hydroxy-3,4,5-trimethyl-, (8aR,13aR,13bR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072855835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.